Gallium magnesium oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium gallate (MgGa₂O₄) is a double oxide compound with a spinel structure. It is known for its high melting point (~1930°C), intermediate band gap (~4.9 eV), and resistance to decomposition . This compound can exist in both opaque and transparent forms, making it versatile for various applications, including electronics, energy production, and spintronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium gallate can be synthesized using various methods. One common approach is the sol-gel method, which involves the hydrolysis and polycondensation of metal alkoxides . Another method is pulsed electric current sintering (PECS), where the compound is densified at peak temperatures around 950°C for 90 minutes . The sol-gel method typically produces nanoparticles with sizes ranging from 20 to 55 nm .

Industrial Production Methods

Industrial production of magnesium gallate often involves powder compact sintering, which is simpler and less costly than single crystal growing . This method allows for the production of polycrystalline forms of the compound, which can be used in various industrial applications.

Chemical Reactions Analysis

Types of Reactions

Magnesium gallate undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the removal of oxygen or the addition of hydrogen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal ions like cobalt and nickel, which can be doped into the magnesium gallate structure . The reactions typically occur under high-temperature conditions, often exceeding 900°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, doping magnesium gallate with nickel results in the formation of Ni²⁺ ions in the octahedral sites of the lattice .

Scientific Research Applications

Magnesium gallate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which magnesium gallate exerts its effects involves its spinel structure, which allows for the incorporation of various dopants. These dopants can modify the electronic and optical properties of the compound, making it suitable for applications like photodetectors and gas sensors . The molecular targets and pathways involved include the octahedral and tetrahedral sites within the spinel lattice, which can host different cations .

Comparison with Similar Compounds

Magnesium gallate can be compared with other spinel-type oxides such as:

Magnesium aluminate (MgAl₂O₄): Known for its high thermal stability and use in refractory materials.

Zinc gallate (ZnGa₂O₄): Used in phosphors and optoelectronic devices.

Magnesium ferrite (MgFe₂O₄): Employed in magnetic applications.

Magnesium gallate is unique due to its intermediate band gap and ability to exist in both transparent and opaque forms, making it versatile for a wide range of applications .

Properties

CAS No. |

39336-08-8 |

|---|---|

Molecular Formula |

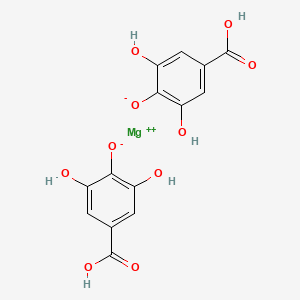

C14H10MgO10 |

Molecular Weight |

362.53 g/mol |

IUPAC Name |

magnesium;4-carboxy-2,6-dihydroxyphenolate |

InChI |

InChI=1S/2C7H6O5.Mg/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12);/q;;+2/p-2 |

InChI Key |

LFKMKZZIPDISEK-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.